molecular formula C22H29N3O6S B6520826 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 887216-42-4

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B6520826
CAS No.: 887216-42-4
M. Wt: 463.5 g/mol
InChI Key: LPGGNJUZLGOSRE-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a synthetic sulfonamide derivative featuring a unique combination of functional groups. Its structure includes:

  • A 4-methylbenzenesulfonyl (tosyl) group, introducing electron-withdrawing properties and enhancing chemical stability.
  • A morpholin-4-ylpropyl substituent, improving solubility and bioavailability through its hydrophilic heterocyclic ring.
  • An ethanediamide (oxalamide) linker, enabling hydrogen bonding and structural rigidity.

The molecular formula is C₂₂H₂₅N₃O₆S with a molecular weight of 459.57 g/mol. This compound’s design leverages sulfonamide and morpholine pharmacophores, commonly associated with enzymatic inhibition and CNS activity, though specific pharmacological data remain unexplored in the provided evidence .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S/c1-17-5-7-18(8-6-17)32(28,29)20(19-4-2-13-31-19)16-24-22(27)21(26)23-9-3-10-25-11-14-30-15-12-25/h2,4-8,13,20H,3,9-12,14-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGGNJUZLGOSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCCN2CCOCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic compound notable for its unique structural characteristics, including a furan ring, a sulfonyl group, and an ethanediamide backbone. This compound has garnered attention for its potential biological activities, making it a candidate for further exploration in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

  • Electrophilic Reactivity : The sulfonyl group acts as an electrophile, which can react with nucleophilic sites on proteins or enzymes.
  • Hydrogen Bonding and π-π Stacking : The furan and other aromatic rings can participate in hydrogen bonding and π-π stacking interactions, enhancing the stability of the compound's binding to its targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing furan moieties. For instance, derivatives similar to this compound have shown promising results against SARS-CoV-2, the virus responsible for COVID-19. In particular, compounds with structural similarities exhibited IC50 values in the low micromolar range, indicating effective inhibition of viral replication pathways .

Anticancer Properties

Research has indicated that compounds featuring sulfonamide and furan groups may exhibit anticancer properties. For example, studies have reported that certain furan-containing compounds induce apoptosis in cancer cells through the activation of caspase pathways . The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated.

Case Study 1: Antiviral Efficacy

In a recent study, a series of furan derivatives were screened for their inhibitory effects on SARS-CoV-2 Mpro (main protease). One derivative exhibited an IC50 value of 1.55 μM, demonstrating significant antiviral activity. The structure-based drug design approach revealed that the furan ring plays a critical role in binding affinity and selectivity towards the viral protease .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using various cell lines (e.g., Vero and MDCK cells). Compounds similar to this compound showed low cytotoxicity with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development .

Research Findings Summary

Activity IC50 Value Cell Line Tested Notes
Antiviral1.55 μMVeroEffective against SARS-CoV-2 Mpro
AnticancerNot specifiedVariousInduces apoptosis via caspase activation
Cytotoxicity>100 μMVero, MDCKLow cytotoxicity indicates safety potential

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their differences are summarized below:

Compound Name (Source) Substituent R1 Substituent R2 Molecular Weight (g/mol) Key Functional Differences vs. Target Compound
Target Compound 4-Methylbenzenesulfonyl 3-(Morpholin-4-yl)propyl 459.57 Reference compound
N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N′-(2-methoxyethyl)ethanediamide Morpholinyl 2-Methoxyethyl ~435* Replaces tosyl with morpholine; methoxyethyl enhances hydrophilicity
BA75358 () 4-Phenylpiperazin-1-yl 2-(Morpholin-4-yl)ethyl 455.55 Tosyl replaced by phenylpiperazine; altered electronic profile
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide 4-(2-Fluorophenyl)piperazin-1-yl 3-(Morpholin-4-yl)propyl ~480* Fluorophenyl-piperazine increases electronegativity

*Calculated based on structural formula.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s tosyl group (electron-withdrawing) may confer higher acidity and metabolic stability compared to electron-donating groups like morpholine or methoxyethyl .
  • Aromatic vs. Aliphatic Substituents : Piperazine and phenyl groups (e.g., BA75358) enhance aromatic interactions, while morpholinylpropyl improves solubility .
  • Fluorine Substitution : Fluorinated derivatives (e.g., ) often exhibit enhanced bioavailability and binding specificity due to increased electronegativity and reduced metabolic degradation .

Physicochemical and Functional Properties

  • Solubility: The morpholinylpropyl group enhances water solubility compared to non-polar substituents (e.g., phenylpiperazine in BA75358) .
  • Stability : The tosyl group’s electron-withdrawing nature may reduce hydrolytic degradation relative to esters or amides .

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